molecular formula C17H10N4O3 B3728037 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

Cat. No. B3728037
M. Wt: 318.29 g/mol
InChI Key: XGYAMPGNUJRVLX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as NQDI-1 and has been shown to have promising effects in various biological systems.

Mechanism of Action

The exact mechanism of action of 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called ASK1, which is involved in the regulation of cell growth and death. By inhibiting ASK1, NQDI-1 may be able to prevent the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of ASK1, as mentioned above. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage. Additionally, NQDI-1 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is that it has been well-studied and has a known mechanism of action. This compound is also relatively easy to synthesize and can be obtained in pure form. However, one limitation of using NQDI-1 is that it may not be effective in all types of cancer cells or in all inflammatory diseases. Further research is needed to determine the full range of applications for this compound.

Future Directions

There are a number of future directions for research on 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. One area of research is in the development of new cancer treatments. NQDI-1 has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs based on this compound. Additionally, research could be conducted to determine the full range of applications for NQDI-1 in the treatment of inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential side effects or limitations.

Scientific Research Applications

3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that NQDI-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3/c18-10-12(9-11-5-7-13(8-6-11)21(23)24)16-19-15-4-2-1-3-14(15)17(22)20-16/h1-9H,(H,19,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYAMPGNUJRVLX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6349254

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Reactant of Route 2
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Reactant of Route 3
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Reactant of Route 4
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Reactant of Route 5
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Reactant of Route 6
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile

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